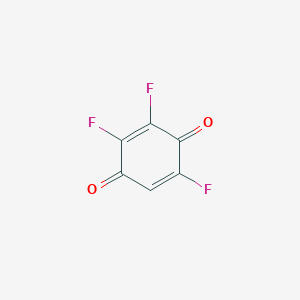
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is an organoboron compound with the molecular formula C8H12BNO3S. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an N,S-dimethylsulfonimidoyl group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygenated derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are commonly used in these reactions.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Applications De Recherche Scientifique
(4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex forms the new carbon-carbon bond and regenerates the catalyst.
Comparaison Avec Des Composés Similaires
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the N,S-dimethylsulfonimidoyl group.
4-(N,N-Dimethylsulfamoyl)phenylboronic Acid: Similar structure but with a different sulfonamide group.
Uniqueness: (4-(N,S-Dimethylsulfonimidoyl)phenyl)boronic acid is unique due to its N,S-dimethylsulfonimidoyl group, which can impart different electronic and steric properties compared to other boronic acids. This can influence its reactivity and selectivity in various chemical reactions .
Propriétés
Formule moléculaire |
C8H12BNO3S |
|---|---|
Poids moléculaire |
213.07 g/mol |
Nom IUPAC |
[4-(N,S-dimethylsulfonimidoyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H12BNO3S/c1-10-14(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3 |
Clé InChI |
XUWXFOJTDAIUCP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)S(=NC)(=O)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)



![N-[2-(4-Formylphenyl)ethyl]acetamide](/img/structure/B13413131.png)






